N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide
Descripción general
Descripción
“N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide” is a chemical compound with the molecular formula C14H13N3OS . It has a molecular weight of 271.34 g/mol . The compound is also known by the IUPAC name N-benzoyl-N’- (6-methyl-2-pyridinyl)thiourea . It appears as a white to light-yellow powder or crystals .
Molecular Structure Analysis
The molecule is non-planar with the benzene and pyridine rings being inclined to one another . In the crystal, molecules are linked by pairs of N—H⋯S hydrogen bonds, forming inversion dimers with an R 2 2 (8) ring motif .Physical and Chemical Properties Analysis
The compound has a molecular weight of 271.34 g/mol and a topological polar surface area of 86.1 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound is a white to light-yellow powder or crystals .Aplicaciones Científicas De Investigación
Antibacterial Activity :
- A compound closely related to N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide, specifically 2-methyl-N-((4-methylpyridine-2-yl)carbamothioyl)benzamide, was studied for its antibacterial properties. This study demonstrated antibacterial activity against both gram-positive and gram-negative bacteria (Adam et al., 2016).
Potential Anti-fibrotic Drug :
- Another related compound, 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, was identified as a novel ALK5 inhibitor. This compound was found to suppress renal and hepatic fibrosis and exert anti-metastatic effects in a breast cancer mouse model (Kim et al., 2008).
Chemical Characterization and Molecular Docking Studies :
- N-(1H-benzimidazole-2-yl-carbamothioyl)benzamide derivatives were synthesized and evaluated for anticancer activity. Molecular docking studies suggested potential as therapeutic agents (Rode et al., 2020).
Corrosion Inhibition :
- N-(Pyridin-2-yl-carbamothioyl)benzamide was tested as a corrosion inhibitor for C-steel in sulfuric acid solutions. The compound acted as a mixed inhibitor and was effective in reducing corrosion through an adsorption process (Abd El Wanees et al., 2014).
Catalytic Properties :
- Chiral (η6-p-Cymene)ruthenium(II) complexes containing monodentate acylthiourea ligands, including N-((1-phenylethyl)carbamothioyl)benzamide derivatives, were synthesized and characterized. These complexes were found to be efficient catalysts for the asymmetric transfer hydrogenation of ketones (Sheeba et al., 2014).
Synthesis of Hybrid Mesoporous Materials :
- 4-methyl-N-[(2-pyridine-2-yl-ethyl)carbamothioyl]benzamide was synthesized and bonded to silica, creating a new heterogeneous catalyst with mesoporous properties. This material was characterized for its potential in various chemical applications (Ameram & Adam, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10-6-5-9-12(15-10)16-14(19)17-13(18)11-7-3-2-4-8-11/h2-9H,1H3,(H2,15,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKPOGQHIDVZER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366903 | |
Record name | NSC249309 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96938-51-1 | |
Record name | NSC249309 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.